An In-Depth Technical Guide to 5-Amino-2-chloro-N,N-dimethylbenzamide
An In-Depth Technical Guide to 5-Amino-2-chloro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-N,N-dimethylbenzamide, systematically named 2-amino-5-chloro-N,N-dimethylbenzamide, is a substituted benzamide derivative of significant interest in synthetic organic chemistry. Its structural architecture, featuring a chlorinated benzene ring functionalized with both an amino and a dimethylamido group, renders it a versatile building block for the synthesis of more complex molecular entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and applications, with a particular focus on its role as a key intermediate in the agrochemical industry.
With the CAS Number 56042-83-2 , this compound is a crucial precursor in the development of novel insecticides.[1] Its proper identification is paramount, as it is often discussed in conjunction with its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide (CAS No. 890707-28-5), a key intermediate in the synthesis of the widely used insecticide, chlorantraniliprole.[1][2] Understanding the distinct properties and synthesis of each is critical for researchers in the field.
Chemical Identity and Physicochemical Properties
Correctly identifying 5-amino-2-chloro-N,N-dimethylbenzamide is the foundational step for any research or development endeavor. The standard and unambiguous identifier for this compound is its CAS number.
Nomenclature Clarification: While the user query specified "5-amino-2-chloro-N,N-dimethylbenzamide," the systematic IUPAC name is 2-amino-5-chloro-N,N-dimethylbenzamide . This nomenclature assigns the lowest possible locants (numbers) to the principal functional group and substituents on the aromatic ring. Both names refer to the same molecule.
| Identifier/Property | Value | Source |
| CAS Number | 56042-83-2 | [3][4] |
| Molecular Formula | C₉H₁₁ClN₂O | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | [3] |
| XLogP3 (Computed) | 1.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 198.0559907 Da | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
Synthesis and Manufacturing Landscape
The synthesis of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs typically originates from substituted benzoic acid derivatives.[1] The synthetic pathways are multi-step processes that require careful control of reaction conditions to achieve high yields and purity. While a specific, detailed experimental protocol for the N,N-dimethyl derivative is not extensively documented in publicly available literature, the well-established synthesis of the closely related and industrially significant 2-amino-5-chloro-N,3-dimethylbenzamide provides a robust and illustrative framework for the synthetic strategies employed for this class of compounds.[5][6][7][8]
Representative Synthetic Pathway: The N,3-Dimethyl Analog
A common industrial synthesis for the N,3-dimethyl analog involves a three-step process starting from methyl 3-methyl-2-nitrobenzoate.[8] This pathway is favored for its relatively low cost, high yield, and operational scalability.
Caption: General three-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
Causality in Experimental Choices:
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Step 1: Amidation: The reaction of the starting ester with methylamine is a nucleophilic acyl substitution. Heating is necessary to drive the reaction to completion. Using a lower alcohol as a solvent is common.[8]
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Step 2: Reduction: The reduction of the nitro group to an amine is a critical transformation. The use of iron powder in an acidic medium is a classic and cost-effective method for this reduction on an industrial scale.[8]
-
Step 3: Chlorination: The final step involves the electrophilic aromatic substitution of a chlorine atom onto the benzene ring. Sulfonyl chloride is a common and effective chlorinating agent for this purpose. The reaction is performed in an inert solvent to prevent unwanted side reactions.[8]
Detailed Experimental Protocol (Adapted from Analog Synthesis)
The following is a representative experimental protocol adapted from the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which illustrates the key transformations.[8]
Step 1: Synthesis of 3-Methyl-2-nitrobenzamide
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methyl 3-methyl-2-nitrobenzoate and a suitable lower alcohol (e.g., methanol).
-
Introduce methylamine solution to the vessel.
-
Heat the reaction mixture to 60-65°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, concentrate the reaction mixture to obtain the crude 3-methyl-2-nitrobenzamide.
Step 2: Synthesis of 3-Methyl-2-aminobenzamide
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To a reaction vessel, add the crude 3-methyl-2-nitrobenzamide and water.
-
Add a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).
-
Heat the mixture to 70-75°C.
-
Gradually add iron powder to the heated mixture.
-
Maintain the temperature and stir until the reduction is complete.
-
Cool the reaction mixture and filter to remove the iron salts. The filtrate contains the desired 3-methyl-2-aminobenzamide.
Step 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
-
In a suitable reactor, dissolve the 3-methyl-2-aminobenzamide in an inert organic solvent such as acetonitrile.[8]
-
Cool the solution in an ice bath.
-
Slowly add sulfonyl chloride, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 55-60°C for a few hours.[8]
-
Upon reaction completion, quench the reaction mixture and adjust the pH to basic with an aqueous sodium hydroxide solution.
-
Extract the product with an organic solvent, wash the organic layer, and concentrate to obtain the crude product.
-
The crude product can be purified by recrystallization to yield 2-amino-5-chloro-N,3-dimethylbenzamide as light red, needle-like crystals.[8]
Applications in Agrochemical Synthesis
The primary application of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs is as a key building block in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole.[1][7] These insecticides exhibit a novel mode of action, targeting the ryanodine receptors in insects, which leads to impaired muscle function and ultimately, pest control.[6]
The synthesis of these complex insecticides involves the coupling of two key intermediates. 2-amino-5-chloro-N,3-dimethylbenzamide is one of these crucial fragments for chlorantraniliprole.[9] The amino group of the benzamide undergoes a coupling reaction with a carboxylic acid derivative of a substituted pyrazole to form the final amide linkage in the insecticide molecule. The presence of the chlorine atom and the specific substitution pattern on the benzamide ring are critical for the biological activity of the final product.
Caption: Role of the benzamide intermediate in insecticide synthesis.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the three protons on the benzene ring.[1] The amino group protons would likely appear as a broad singlet, and the two methyl groups of the N,N-dimethylamide would give rise to one or two singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide (typically δ 160-180 ppm), and the two methyl carbons of the N,N-dimethyl group (around δ 35-40 ppm).[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₉H₁₁ClN₂O by matching the experimentally determined exact mass with the calculated value.[1] Fragmentation patterns observed in the mass spectrum can provide further structural information.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2-amino-5-chloro-N,N-dimethylbenzamide. The following information is based on available safety data sheets.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
Researchers and professionals should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE).
Conclusion
5-Amino-2-chloro-N,N-dimethylbenzamide (CAS 56042-83-2) is a valuable chemical intermediate with a primary role in the synthesis of modern agrochemicals. Its synthesis, while intricate, follows established principles of organic chemistry, often mirroring the well-documented production of its N,3-dimethyl analog. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective use in research and development. As the demand for innovative and effective crop protection solutions continues to grow, the importance of such key intermediates in the synthetic pipeline is set to increase.
References
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
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PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]
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PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide. [Link]
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WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]
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